The synthesis of Crth2-IN-1 involves several key steps that leverage organic chemistry techniques to ensure high purity and efficacy. The initial phase typically includes the construction of a core structure that mimics the natural ligands for CRTH2.
Crth2-IN-1 exhibits a distinct molecular structure characterized by specific functional groups that facilitate its interaction with the CRTH2 receptor.
The molecular formula of Crth2-IN-1 can be represented as (exact values depend on specific substitutions made during synthesis). The compound typically features:
Crystallographic studies have shown that Crth2-IN-1 binds within a semi-occluded pocket of CRTH2, which is surrounded by several key residues that stabilize the ligand-receptor interaction .
Crth2-IN-1 undergoes various chemical reactions that are critical for its functionality as a CRTH2 antagonist.
The mechanism of action for Crth2-IN-1 involves selective antagonism of the CRTH2 receptor, leading to inhibition of its pro-inflammatory signaling pathways.
Upon administration, Crth2-IN-1 competes with prostaglandin D2 for binding to CRTH2, effectively blocking its activation. This results in:
Crth2-IN-1 possesses specific physical and chemical properties that influence its bioavailability and efficacy.
Analytical techniques such as differential scanning calorimetry (DSC) can be employed to assess thermal stability .
Crth2-IN-1 has promising applications in scientific research and potential therapeutic development:
The chemoattractant receptor-homologous molecule expressed on Th2 cells ligand-binding pocket exhibits a distinctive semioccluded architecture characterized by a deep, membrane-embedded cavity with limited solvent accessibility. Crystallographic studies reveal that this pocket is partially covered by extracellular loop 2 and the N-terminus, creating a unique electrostatic environment with a pronounced positive charge gradient extending from the membrane interface to the binding core [3] [4]. This topography creates a selective barrier where ligands must navigate a narrow entry port (∼3.5 Å diameter) before accessing the deeper binding cavity (∼1,100 ų volume). The semioccluded nature explains the preferential binding of amphipathic lipid-like molecules such as prostaglandin D2, which traverse the bilayer to enter the pocket [4].
Molecular dynamics simulations demonstrate that prostaglandin D2 binding occurs through a multi-step process: (1) initial electrostatic attraction between the prostaglandin D2 carboxylate group and positively charged residues (Arg173, Lys179) at the entry port; (2) ligand reorientation guided by hydrophobic interactions with Phe71, Phe115, and Phe187; and (3) final stabilization via hydrogen bonding with Asn44 and Tyr113 at the base of the pocket [4]. This intricate binding mechanism enables high ligand specificity despite structural similarities among prostanoids.
Table 1: Key Structural Features of the Chemoattractant Receptor-Homologous Molecule Expressed on Th2 Cells Ligand-Binding Pocket
Structural Element | Functional Residues | Role in Ligand Binding |
---|---|---|
Entry port | Arg173, Lys179 | Electrostatic capture of ligand carboxylate |
Hydrophobic channel | Phe71, Phe115, Phe187 | Steering of lipid tail via π-π stacking |
Hydrogen-bonding site | Asn44, Tyr113 | Stabilization of α-chain hydroxyl groups |
Charge gradient | Lys151, Arg178 | Directional guidance for ligand translocation |
The N-terminal domain (residues 1-30) of chemoattractant receptor-homologous molecule expressed on Th2 cells adopts a compact, β-strand-rich conformation that folds over the ligand-binding pocket like a "lid". This structural motif contains a conserved disulfide bridge (Cys4-Cys18) that stabilizes its positioning above the binding cavity [3]. Mutagenesis studies demonstrate that truncation of the N-terminus reduces antagonist binding affinity by 15-40 fold, highlighting its allosteric role in ligand stabilization [1].
Specifically, Phe5 and Tyr8 in the N-terminal segment form aromatic stacking interactions with the tricyclic core of antagonists like fevipiprant. These interactions create a three-point anchoring system: (1) the antagonist's carboxylate group ion-pairs with Arg173; (2) the central aromatic system engages Phe5/Tyr8; and (3) hydrophobic extensions interact with transmembrane helix 3 residues (Phe115, Val114) [3]. This multi-site engagement explains the slow dissociation kinetics (t½ > 6 hours) observed with certain antagonists, as full disengagement requires simultaneous rupture of these interactions [5].
Crth2-IN-1 achieves >1,000-fold selectivity for chemoattractant receptor-homologous molecule expressed on Th2 cells over the prostaglandin D2 receptor and thromboxane receptors through strategic exploitation of topological differences in three key regions:
Table 2: Selectivity Profile of Crth2-IN-1 Against Prostanoid Receptors
Receptor | IC₅₀ (nM) | Structural Basis of Selectivity |
---|---|---|
Chemoattractant receptor-homologous molecule expressed on Th2 cells | 3.2 ± 0.7 | Optimal complementarity with extended binding cavity |
Prostaglandin D2 receptor | >10,000 | Steric hindrance from Leu52 and Val87 gating residues |
Thromboxane receptor | >10,000 | Incompatible helix 3 conformation and charge distribution |
Prostaglandin E2 receptor 3 | >10,000 | Narrower ligand entry channel (2.8 Å vs. 3.5 Å) |
The carboxylic acid moiety in Crth2-IN-1 engages in a charge-reinforced hydrogen bonding network centered on Arg173 within transmembrane helix 5. Crystallographic data reveals that the antagonist's carboxylate forms a salt bridge with Arg173 (2.7 Å distance), while simultaneously accepting hydrogen bonds from Tyr113 (3.1 Å) and Thr187 (2.9 Å) [3] [7]. This tripartite interaction contributes ~80% of the total binding energy according to free energy perturbation calculations.
Structure-activity relationship studies demonstrate that carboxylate bioisosteres (tetrazole, acyl sulfonamide) reduce binding affinity by 10-100 fold, confirming the critical nature of the anionic group [7]. Molecular dynamics simulations further reveal that protonation of the carboxylate at physiological pH generates a zwitterionic species that enhances electrostatic complementarity with the receptor's charge gradient. This gradient is maintained by a conserved lysine cluster (Lys151, Lys179, Lys304) that polarizes the binding environment [4]. The tricyclic scaffold positions the carboxylate at a 115° angle relative to the aromatic plane, optimally aligning it for simultaneous interactions with both the transmembrane helix 5 arginine and transmembrane helix 3 tyrosine residues – a geometric requirement not observed in other prostanoid receptors [1].
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0